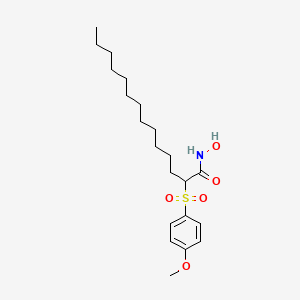![molecular formula C14H14S2Se2 B14237266 1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene CAS No. 593247-98-4](/img/structure/B14237266.png)
1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene is an organic compound that features both sulfur and selenium atoms within its structureThe molecular formula of this compound is C14H14S2Se2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene typically involves the reaction of benzyl selenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H5CH2SeH+S2Cl2→C6H5CH2Se-S-S-SeCH2C6H5+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene .
化学反応の分析
Types of Reactions: 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide and selenoxide derivatives.
Reduction: Reduction reactions can break the disulfide and selenide bonds, leading to the formation of thiol and selenol compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Disulfide and selenoxide derivatives.
Reduction: Thiol and selenol compounds.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include various enzymes and proteins involved in redox regulation. The compound can modulate the activity of these targets, leading to changes in cellular redox status and signaling pathways .
類似化合物との比較
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but with different functional groups.
1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene): Contains fluorine atoms instead of selenium.
1,1’-Disulfanediylbis(N,N,N-trimethyl-2-propanaminium): Contains nitrogen atoms and different functional groups
Uniqueness: 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene is unique due to the presence of both sulfur and selenium atoms in its structure. This dual presence imparts distinct redox properties and reactivity, making it valuable in various chemical and biological applications .
特性
CAS番号 |
593247-98-4 |
|---|---|
分子式 |
C14H14S2Se2 |
分子量 |
404.3 g/mol |
IUPAC名 |
(benzylselanyldisulfanyl)selanylmethylbenzene |
InChI |
InChI=1S/C14H14S2Se2/c1-3-7-13(8-4-1)11-17-15-16-18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
QNPWBSBMVJPPQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[Se]SS[Se]CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


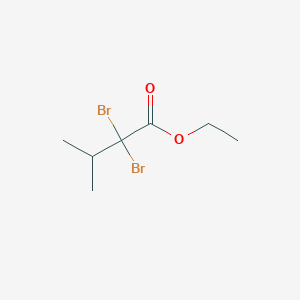
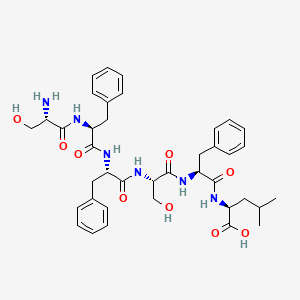
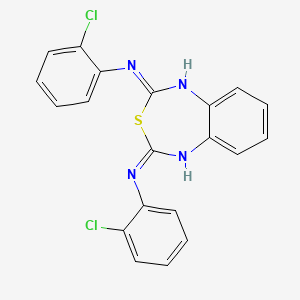
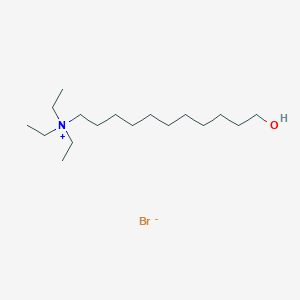
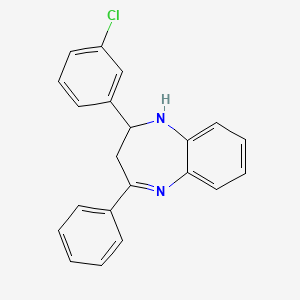
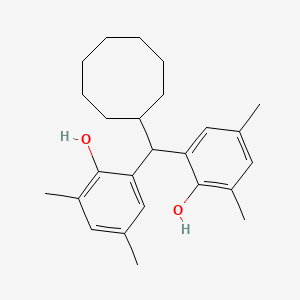
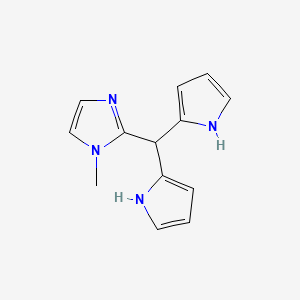
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
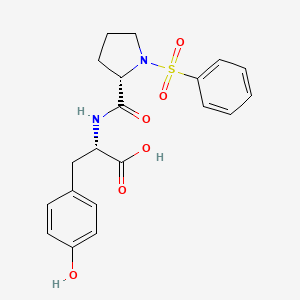
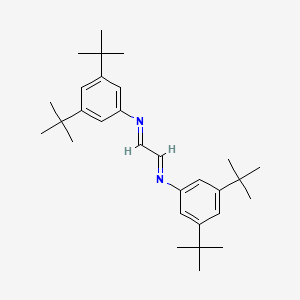
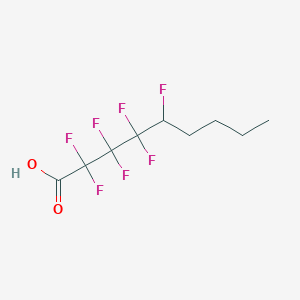
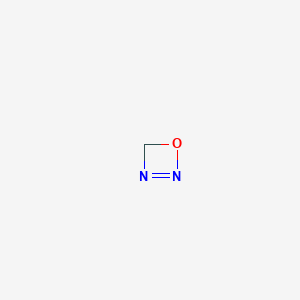
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
